

# How to control for vehicle effects in TNO155 experiments

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### **Technical Support Center: TNO155 Experiments**

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using the SHP2 inhibitor, TNO155, with a focus on controlling for the effects of the experimental vehicle.

#### Frequently Asked Questions (FAQs)

Q1: What is a vehicle and why is a vehicle control necessary in TNO155 experiments?

A vehicle is the substance used to dissolve and deliver a drug, like TNO155, to cells in an in vitro assay or to an animal in an in vivo study. A vehicle control group is essential because the vehicle itself can have biological effects that could be mistaken for the effects of TNO155.[1][2] This control group is treated with the vehicle alone (containing all components except TNO155) at the same concentration and volume as the drug-treated group. By comparing the results of the TNO155-treated group to the vehicle-control group, researchers can isolate the specific effects of the drug.[1]

Q2: What is a common vehicle for TNO155 and other SHP2 inhibitors?

For many nonpolar compounds like TNO155, Dimethyl Sulfoxide (DMSO) is a common solvent used to create a concentrated stock solution.[1][3] For in vitro cell-based assays, this DMSO stock is then diluted to the final treatment concentration in cell culture medium. For in vivo



animal studies, a DMSO stock may be further diluted in other agents like polyethylene glycol (PEG), Tween-80, or saline to improve solubility and tolerability.[4]

Q3: What are the acceptable final concentrations of DMSO for in vitro experiments?

The final concentration of DMSO in cell culture media should be kept as low as possible, as DMSO can be toxic to cells at higher concentrations.[1][5] The sensitivity to DMSO varies between different cell lines.[5] A general guideline for final DMSO concentrations is summarized in the table below. It is crucial to determine the highest tolerable DMSO concentration for your specific cell line that does not impact the experimental endpoint.[5]

Final DMSO Concentration	General Recommendation	Suitability for TNO155 Experiments
≤ 0.1%	Considered safe for most cell lines with minimal biological effects.	Highly Recommended, especially for long-term experiments (>24 hours).
0.1% - 0.5%	Generally tolerated by robust, immortalized cell lines for assays of 24-72 hours.	Acceptable, but a vehicle control titration is strongly advised to confirm lack of effect.
> 0.5%	High risk of off-target effects, cellular stress, and cytotoxicity.	Not Recommended. If unavoidable, extensive validation of the vehicle's effect is required.[5]

#### **Troubleshooting Guide**

Issue 1: Unexpected Cell Death or Reduced Proliferation in the Vehicle Control Group (In Vitro)

- Possible Cause: The final concentration of the vehicle solvent (e.g., DMSO) is too high and is causing cytotoxicity.[5] Different cell lines exhibit varying sensitivities to solvents.[5]
- Troubleshooting Steps:



- Verify DMSO Concentration: Double-check all calculations to ensure the final DMSO concentration in the culture medium is within the recommended range for your cell type (ideally ≤ 0.1%).[5]
- Perform a DMSO Dose-Response Curve: Before your main experiment, test a range of DMSO concentrations on your cells to determine the maximum concentration that does not affect cell viability or proliferation.
- Increase Stock Concentration: Prepare a more concentrated stock solution of TNO155.
   This will allow you to add a smaller volume to the culture medium, thereby reducing the final DMSO concentration.

Issue 2: Altered Cell Signaling in the Vehicle Control Group (e.g., changes in p-ERK levels)

- Possible Cause: DMSO is not biologically inert and has been shown to affect cellular signaling pathways. For instance, DMSO can inhibit the phosphorylation of kinases like p38 and JNK, though it does not typically affect ERK phosphorylation directly.[1]
- Troubleshooting Steps:
  - Analyze Relative to Vehicle Control: The primary comparison for assessing TNO155's
    effect should always be between the drug-treated group and the time-matched vehicle
    control group, not an untreated control group. This comparison will properly account for
    any effects induced by the vehicle itself.
  - Lower DMSO Concentration: Reducing the final DMSO concentration to the lowest effective level (e.g., ≤ 0.1%) can minimize these off-target signaling effects.
  - Confirm TNO155's Mechanism: TNO155 is an allosteric inhibitor of SHP2, which functions
    upstream of the RAS-MAPK pathway.[6][7] Therefore, a decrease in ERK phosphorylation
    is an expected outcome of TNO155 treatment. The key is to ensure this effect is not
    confounded by the vehicle.

Issue 3: High Variability in Tumor Growth in the Vehicle Control Group (In Vivo)

• Possible Cause: Natural heterogeneity in tumor establishment and growth is common in xenograft models.[8] Other factors can include inconsistencies in tumor cell implantation or



animal health.

- Troubleshooting Steps:
  - Randomize Animals: Once tumors reach a specified size (e.g., 100-150 mm³), randomize
    the mice into treatment and vehicle control groups to ensure an even distribution of tumor
    sizes at the start of the experiment.[9]
  - Increase Group Size: A power analysis can help determine the appropriate number of animals per group to achieve statistical significance, accounting for expected variability.
  - Standardize Procedures: Ensure consistent procedures for cell preparation, injection, and animal handling. Co-injecting tumor cells with a basement membrane extract like Cultrex BME can sometimes improve tumor take-rate and growth consistency.[10]

# Experimental Protocols Protocol 1: In Vitro Vehicle Control for TNO155 Cell-Based Assays

This protocol outlines the proper use of a DMSO vehicle control in a typical cell-based assay.

- Prepare TNO155 Stock Solution: Dissolve lyophilized TNO155 in high-purity, sterile DMSO to create a concentrated stock solution (e.g., 10 mM). Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[11]
- Prepare Working Dilutions: On the day of the experiment, thaw an aliquot of the TNO155 stock. Prepare serial dilutions of TNO155 in cell culture medium to achieve the final desired treatment concentrations.
- Prepare Vehicle Control Solutions: Create a parallel set of "vehicle-only" dilutions. For each TNO155 concentration, prepare a corresponding vehicle control with the exact same final concentration of DMSO. For example, if your highest TNO155 treatment is 10 μM prepared from a 10 mM stock (a 1:1000 dilution), the final DMSO concentration will be 0.1%. Your vehicle control for this and all other dilutions should also contain 0.1% DMSO in culture medium.[12]



- Cell Treatment:
  - Untreated Group: Cells with media only.
  - Vehicle Control Group: Cells treated with the vehicle-media mixture (e.g., 0.1% DMSO).
  - TNO155 Treatment Group(s): Cells treated with the desired concentrations of TNO155.
- Assay and Analysis: After the desired incubation period, perform the assay (e.g., cell viability, western blot for p-ERK). Normalize the data from the TNO155-treated groups to the vehicle control group to determine the specific effect of the inhibitor.

## Protocol 2: In Vivo Vehicle Control for TNO155 Xenograft Studies

This protocol describes a typical workflow for a mouse xenograft study to assess the anti-tumor efficacy of TNO155.

- Tumor Implantation: Subcutaneously implant human cancer cells into immunocompromised mice.[9]
- Tumor Growth Monitoring: Monitor tumor growth regularly using calipers. Tumor volume is often calculated using the formula: (Width<sup>2</sup> x Length) / 2.[13]
- Randomization: When tumors reach a predetermined average volume (e.g., 150 mm³), randomize the mice into different groups to ensure a similar average tumor volume across all groups at the start of treatment.[9]
- Group Allocation:
  - Vehicle Control Group: Receives the vehicle formulation without TNO155.
  - TNO155 Treatment Group(s): Receives TNO155 at various doses.
- Drug/Vehicle Administration: Administer TNO155 and the vehicle via the planned route (e.g., oral gavage) and schedule. The vehicle formulation should be identical in composition to that used for the TNO155 group, minus the active drug.[9]



- Data Collection: Continue to measure tumor volumes and body weights throughout the study to assess efficacy and toxicity.
- Data Analysis: The primary efficacy endpoint is often Tumor Growth Inhibition (TGI). This is calculated by comparing the change in tumor volume in the treated groups to the change in the vehicle control group.

## **Quantitative Data Presentation**

The following table provides an example of how data from an in vivo xenograft study might be summarized to assess the efficacy of TNO155.

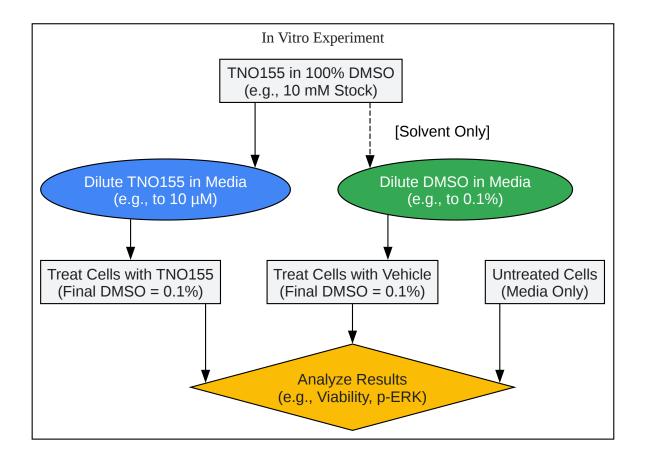
Table 1: Example Efficacy Data from a 21-day TNO155 Xenograft Study

Treatment Group	N (mice)	Mean Initial Tumor Volume (mm³)	Mean Final Tumor Volume (mm³)	Mean Tumor Volume Change (mm³)	Tumor Growth Inhibition (TGI) (%)
Vehicle Control	10	152	980	828	-
TNO155 (10 mg/kg)	10	155	650	495	40.2%
TNO155 (30 mg/kg)	10	149	375	226	72.7%

Note: TGI is calculated as [1 - (Mean Tumor Volume Change in Treated Group / Mean Tumor Volume Change in Vehicle Group)] x 100.

#### **Visualizations**

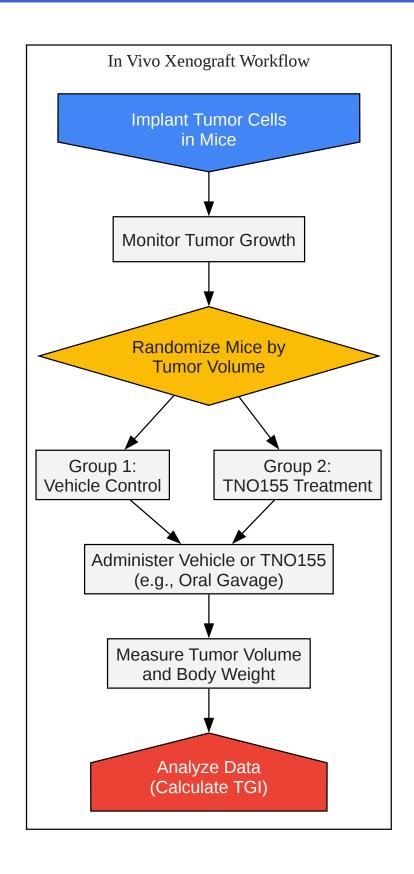




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Caption: Workflow for preparing TNO155 and vehicle controls for in vitro experiments.

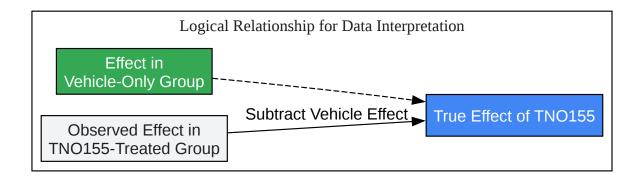




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Caption: Standard experimental workflow for an in vivo TNO155 efficacy study.





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Caption: Isolating the true effect of TNO155 by accounting for vehicle effects.

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#### References

- 1. benchchem.com [benchchem.com]
- 2. Controlling your High Content Assays Araceli Biosciences [aracelibio.com]
- 3. Dimethyl sulfoxide Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer -PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The design, analysis and application of mouse clinical trials in oncology drug development
   PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models PMC [pmc.ncbi.nlm.nih.gov]



- 10. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Xenograft studies [bio-protocol.org]
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